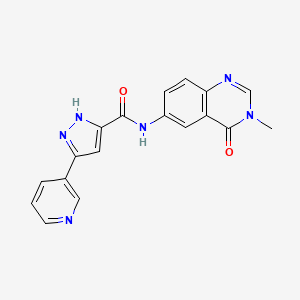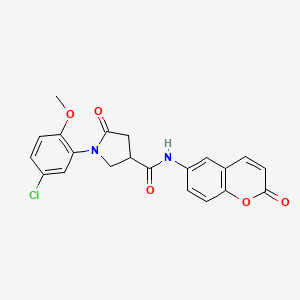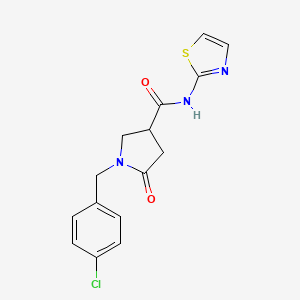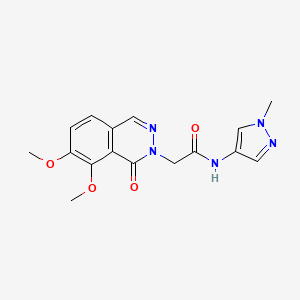
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” is a complex organic compound that belongs to the class of quinazolinyl-pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinyl and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include:
Quinazolinyl intermediate synthesis: Starting from anthranilic acid derivatives, cyclization reactions are employed.
Pyrazole intermediate synthesis: Hydrazine derivatives react with β-diketones or β-ketoesters.
Coupling reaction: The final coupling of the quinazolinyl and pyrazole intermediates is achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the quinazolinyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinyl-pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE: can be compared with other quinazolinyl-pyrazole derivatives, such as:
Uniqueness
The uniqueness of “N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C18H14N6O2 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
N-(3-methyl-4-oxoquinazolin-6-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14N6O2/c1-24-10-20-14-5-4-12(7-13(14)18(24)26)21-17(25)16-8-15(22-23-16)11-3-2-6-19-9-11/h2-10H,1H3,(H,21,25)(H,22,23) |
Clave InChI |
JVNKFRLPJLXEPL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11006267.png)
![N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11006268.png)
![1-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B11006290.png)
![7-hydroxy-4-methyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11006297.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide](/img/structure/B11006312.png)
![6-(benzyloxy)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11006320.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B11006332.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11006335.png)



![1-(2,4-dimethylphenyl)-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine](/img/structure/B11006345.png)

![1-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperidine-4-carboxamide](/img/structure/B11006353.png)
